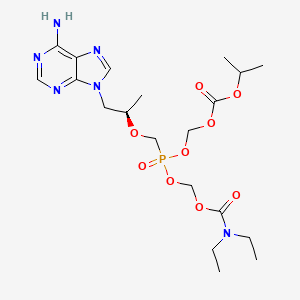
Diethylaminocarboxymethyl POC Tenofovir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylaminocarboxymethyl POC Tenofovir is a synthetic compound used primarily in pharmaceutical research. It is a derivative of Tenofovir, a well-known antiviral medication used to treat HIV and hepatitis B infections. The compound is often used as a reference standard in analytical methods and quality control applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethylaminocarboxymethyl POC Tenofovir involves multiple steps, starting from the basic Tenofovir structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the addition of these groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The compound is produced under strict regulatory guidelines to ensure its suitability for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Diethylaminocarboxymethyl POC Tenofovir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the Tenofovir core.
Substitution: The diethylaminocarboxymethyl and POC groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted Tenofovir compounds .
Applications De Recherche Scientifique
Diethylaminocarboxymethyl POC Tenofovir has several scientific research applications:
Chemistry: Used as a reference standard in analytical methods like HPLC and mass spectrometry.
Biology: Studied for its potential antiviral properties and interactions with biological molecules.
Medicine: Investigated for its efficacy and safety as an antiviral agent.
Industry: Used in the quality control of pharmaceutical products containing Tenofovir
Mécanisme D'action
Diethylaminocarboxymethyl POC Tenofovir acts as a prodrug of Tenofovir. Once administered, it undergoes metabolic conversion to release Tenofovir, which then inhibits viral reverse transcriptase. This inhibition prevents the replication of viral DNA, thereby exerting its antiviral effects. The molecular targets include the viral reverse transcriptase enzyme and the pathways involved in viral DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tenofovir Disoproxil Fumarate: Another prodrug of Tenofovir with similar antiviral properties.
Tenofovir Alafenamide: A newer prodrug with improved bioavailability and safety profile.
Adefovir Dipivoxil: An antiviral compound with a similar mechanism of action but different chemical structure
Uniqueness
Diethylaminocarboxymethyl POC Tenofovir is unique due to its specific chemical modifications, which may offer advantages in terms of stability, bioavailability, and targeted delivery. These modifications can potentially enhance its efficacy and reduce side effects compared to other Tenofovir derivatives.
Propriétés
Formule moléculaire |
C20H33N6O9P |
|---|---|
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(diethylcarbamoyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C20H33N6O9P/c1-6-25(7-2)19(27)30-11-33-36(29,34-12-31-20(28)35-14(3)4)13-32-15(5)8-26-10-24-16-17(21)22-9-23-18(16)26/h9-10,14-15H,6-8,11-13H2,1-5H3,(H2,21,22,23)/t15-,36?/m1/s1 |
Clé InChI |
DHSVZKCBBOAHJM-DRVJNONPSA-N |
SMILES isomérique |
CCN(CC)C(=O)OCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
SMILES canonique |
CCN(CC)C(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


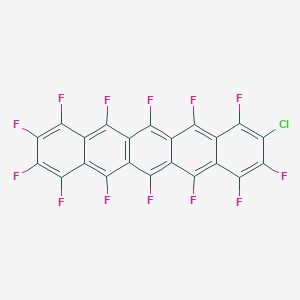

![Spiro[1-benzoxepin-2(3H),2'(3'H)-furan]-7-ol, 4,4',5,5'-tetrahydro-](/img/structure/B12636425.png)
![2-{3-heptyl-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B12636432.png)
![5-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12636443.png)
![3-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid](/img/structure/B12636456.png)
![2-Amino-5-{[(5-chloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636463.png)
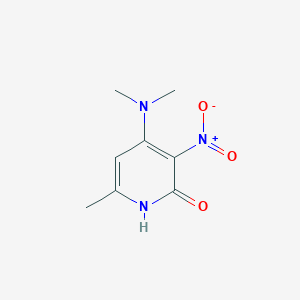
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-methylacetamide](/img/structure/B12636485.png)
![1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B12636489.png)
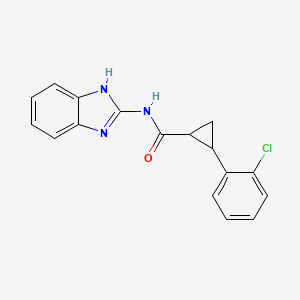
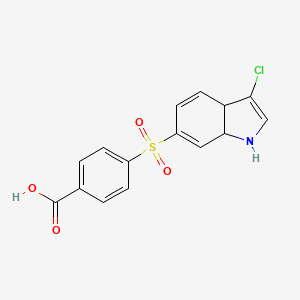

![Methyl 6-formyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12636511.png)
